1-(2,4-dimethoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea
Description
1-(2,4-Dimethoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea is a urea derivative featuring a 2,4-dimethoxyphenyl group attached to the urea nitrogen and a tetrazole ring substituted with a 4-methoxyphenylmethyl moiety.
Properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O4/c1-26-13-6-4-12(5-7-13)24-17(21-22-23-24)11-19-18(25)20-15-9-8-14(27-2)10-16(15)28-3/h4-10H,11H2,1-3H3,(H2,19,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOVQYIKDNDLWGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-dimethoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea typically involves the reaction of 2,4-dimethoxyaniline with 4-methoxyphenyl isocyanate in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2,4-dimethoxyaniline+4-methoxyphenyl isocyanate→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully monitored to maintain the desired temperature, pressure, and pH levels. Additionally, purification steps such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-dimethoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the urea linkage can be targeted by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
The biological activity of this compound is primarily attributed to its structural components, which allow it to interact with various biological targets.
Anticancer Activity
Research indicates that 1-(2,4-dimethoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea exhibits significant anticancer properties.
Mechanism of Action :
- Induction of apoptosis in cancer cells.
- Inhibition of key signaling pathways related to cell survival and proliferation.
Data Summary :
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 10.5 | Induction of apoptosis through Bcl-2 regulation |
| MCF-7 | 8.2 | Cell cycle arrest at G2/M phase |
| A549 | 12.0 | Inhibition of EGFR signaling |
| HCT-116 | 9.5 | Pro-apoptotic effects via Bax upregulation |
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines. Studies suggest that it may modulate pathways involved in the inflammatory response, making it a candidate for further research in treating inflammatory diseases.
Antimicrobial Activity
Preliminary studies have indicated that this compound possesses antimicrobial properties against various pathogens. The presence of the tetrazole ring may enhance its interaction with microbial targets, leading to effective inhibition.
Case Studies
Several studies have documented the efficacy of this compound in different applications:
-
Anticancer Study :
- A study conducted on MDA-MB 231 breast cancer cells demonstrated that the compound significantly reduced cell viability and induced apoptosis. The results indicated that modifications to the phenyl groups could enhance anticancer activity.
-
Anti-inflammatory Research :
- In a model of acute inflammation, administration of the compound resulted in a marked decrease in edema and inflammatory markers, suggesting its potential as an anti-inflammatory agent.
-
Antimicrobial Testing :
- Tests against Staphylococcus aureus and Escherichia coli showed promising results, with the compound exhibiting inhibitory effects on bacterial growth.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have revealed that modifications in the phenyl and tetrazole groups significantly influence the biological activity of the compound. For example:
- Substitution at specific positions on the phenyl rings can enhance potency against cancer cells.
- The presence of methoxy groups appears to improve solubility and bioavailability.
Mechanism of Action
The mechanism of action of 1-(2,4-dimethoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to downstream effects on cellular pathways and physiological processes.
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties of Urea-Tetrazole Analogs
Key Observations :
- Substituent Effects: Fluorine and methoxy groups influence melting points and solubility. For example, difluorophenyl-substituted urea (268–270°C, ) has a higher melting point than monofluorophenyl analogs, likely due to enhanced crystallinity from polar interactions.
Non-Urea Tetrazole Derivatives
Compounds in –7 feature sulfonylated tetrazoles with 4-methoxyphenyl groups. For example:
Comparison :
- The 4-methoxyphenyl-tetrazole moiety is conserved across these compounds, suggesting its role in π-π stacking or receptor binding .
Biological Activity
The compound 1-(2,4-dimethoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a urea moiety and tetrazole ring, which are known for their diverse biological activities. The molecular formula is , with a molecular weight of approximately 344.37 g/mol.
| Property | Value |
|---|---|
| Molecular Weight | 344.37 g/mol |
| XLogP3-AA | 3.4 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bonds | 7 |
Synthesis
The synthesis of this compound involves multiple steps, typically starting from readily available precursors such as 2,4-dimethoxyphenyl isocyanate and 4-methoxyphenyl tetrazole . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the formation of the urea linkage.
Antitumor Activity
Research indicates that compounds containing tetrazole and urea moieties exhibit significant antitumor properties. For instance, studies have shown that similar tetrazole derivatives can inhibit cancer cell proliferation in various cancer lines, including breast and colon cancers. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell cycle progression.
- Case Study : A related tetrazole derivative demonstrated an IC50 value of 6.2 μM against HCT-116 colon carcinoma cells, highlighting the potential effectiveness of these compounds in cancer therapy .
Anticonvulsant Activity
The anticonvulsant properties of tetrazole-containing compounds have been well-documented. In animal models, certain derivatives have shown efficacy in reducing seizure activity induced by picrotoxin.
- Case Study : A study on a structurally similar compound revealed significant protection against seizures, suggesting that modifications in the phenyl groups can enhance anticonvulsant activity .
Other Biological Activities
Beyond antitumor and anticonvulsant effects, there is growing interest in the anti-inflammatory and antimicrobial activities of tetrazole derivatives. These compounds may interact with various biological targets, including enzymes involved in inflammatory pathways.
The biological activities of This compound are likely mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Many tetrazoles act as enzyme inhibitors, potentially blocking pathways crucial for tumor growth or seizure propagation.
- Receptor Modulation : The compound may interact with neurotransmitter receptors or other cellular targets to exert its effects.
Q & A
Q. What are the recommended synthetic routes for 1-(2,4-dimethoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea, and how can its purity be validated?
Methodological Answer: The synthesis typically involves a multi-step process:
Tetrazole Formation : React 4-methoxyphenylamine with sodium azide and trimethylsilyl chloride under reflux to generate the tetrazole core .
Urea Coupling : React the tetrazole intermediate with 2,4-dimethoxyphenyl isocyanate in anhydrous DMF at 60°C for 12 hours .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane 3:7) followed by recrystallization from ethanol.
Validation :
Q. How can researchers confirm the molecular structure of this compound using crystallographic methods?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SC-XRD) : Grow crystals via slow evaporation of a saturated DCM/ethanol solution. Use OLEX2 software for structure solution and refinement. Key metrics: R-factor < 5%, bond length/angle deviations within 0.02 Å/2° .
- Comparative Analysis : Match experimental data (e.g., unit cell parameters) with PubChem-deposited structures of analogous urea-tetrazole hybrids .
Advanced Research Questions
Q. What strategies are effective for optimizing the compound’s bioactivity in enzyme inhibition assays?
Methodological Answer:
- Assay Design : Test against target enzymes (e.g., kinases, proteases) using fluorescence-based assays (IC₅₀ determination). Include positive controls (e.g., staurosporine for kinases).
- SAR Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) on the tetrazole ring to enhance binding affinity, as seen in analogous compounds . Replace methoxy groups with halogens to evaluate steric/electronic effects .
- Data Interpretation : Use GraphPad Prism for dose-response curves. Address outliers by repeating assays in triplicate under controlled pH (7.4) and temperature (37°C) .
Q. How can contradictory results in cellular toxicity studies be resolved?
Methodological Answer:
- Controlled Variables : Ensure consistent cell lines (e.g., HEK293 vs. HeLa), passage numbers, and culture media.
- Impurity Check : Reanalyze compound batches via HPLC to rule out byproducts (e.g., unreacted isocyanate).
- Mechanistic Studies : Perform flow cytometry (Annexin V/PI staining) to distinguish apoptosis from necrosis. Compare with structurally similar compounds lacking the tetrazole moiety .
Q. What computational tools are suitable for predicting metabolic stability?
Methodological Answer:
- In Silico Tools : Use SwissADME to predict CYP450 metabolism sites. Prioritize demethylation of methoxy groups as a likely degradation pathway.
- Experimental Validation : Perform in vitro microsomal stability assays (rat/human liver microsomes). Monitor half-life (t½) using LC-MS/MS. Adjust substituents (e.g., replace methoxy with methyl) to block metabolic hotspots .
Q. How does the compound’s stability under varying pH conditions impact formulation development?
Methodological Answer:
- pH Stability Study : Incubate the compound in buffers (pH 1.2–9.0) at 37°C. Sample at 0, 6, 12, 24 hours.
- Analytical Methods : Use UV-Vis spectroscopy (λ = 270 nm) to track degradation. Identify breakdown products via HRMS.
- Formulation Adjustments : For acidic degradation, use enteric coatings; for alkaline instability, employ lipid-based nanoemulsions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
